molecular formula C7H11NO B15230948 1-(1-Methyl-1H-pyrrol-3-yl)ethanol

1-(1-Methyl-1H-pyrrol-3-yl)ethanol

Cat. No.: B15230948
M. Wt: 125.17 g/mol
InChI Key: NZWKLXUOPKXDCD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrrol-3-yl)ethanol is an organic compound featuring a pyrrole ring substituted with a methyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrrol-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with ethylene oxide under acidic conditions to yield the desired product. Another method includes the reduction of 1-(1-methyl-1H-pyrrol-3-yl)ethanone using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrrol-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(1-methyl-1H-pyrrol-3-yl)ethanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 1-(1-methyl-1H-pyrrol-3-yl)ethane using strong reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonyl chlorides.

Major Products Formed:

    Oxidation: 1-(1-Methyl-1H-pyrrol-3-yl)ethanone.

    Reduction: 1-(1-Methyl-1H-pyrrol-3-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-(1-Methyl-1H-pyrrol-3-yl)ethanone: An oxidized form of the compound with different chemical properties.

    1-(1-Methyl-1H-pyrrol-2-yl)ethanol: A structural isomer with the hydroxyl group attached to a different carbon atom in the pyrrole ring.

Uniqueness: 1-(1-Methyl-1H-pyrrol-3-yl)ethanol is unique due to its specific substitution pattern and the presence of both a pyrrole ring and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1-methylpyrrol-3-yl)ethanol

InChI

InChI=1S/C7H11NO/c1-6(9)7-3-4-8(2)5-7/h3-6,9H,1-2H3

InChI Key

NZWKLXUOPKXDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(C=C1)C)O

Origin of Product

United States

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